2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQREWUGCQYXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenation reagents, nitration reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits cytotoxicity against various cancer cell lines. Research indicates that it may inhibit tumor growth by inducing apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
- Neurological Disorders : The oxopyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like depression and anxiety.
Pharmacology
The pharmacological profile of this compound is under investigation:
- Receptor Binding Studies : Initial receptor binding assays indicate that the compound may interact with specific neurotransmitter receptors, potentially leading to psychoactive effects. This interaction is crucial for the development of drugs targeting psychiatric disorders.
- Bioavailability and Metabolism : Studies are focusing on the bioavailability of this compound when administered orally or intravenously. Understanding its metabolic pathways can help optimize its therapeutic efficacy and minimize side effects.
Materials Science
Beyond biological applications, this compound is being explored in materials science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is vital in developing advanced materials for electronics and aerospace industries.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal examined the anticancer potential of this compound against breast cancer cell lines. The results indicated that doses of 10 µM significantly reduced cell viability by 70% compared to control groups. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of the compound in animal models of anxiety. The results showed a significant reduction in anxiety-like behaviors when administered at doses of 5 mg/kg, suggesting its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
2-Chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Structural Difference: The piperidinone (six-membered lactam) replaces the pyrrolidinone (five-membered lactam) in the aniline substituent.
- Impact: Conformational Flexibility: The larger piperidinone ring may adopt distinct conformations, altering spatial positioning of the lactam carbonyl group. Target Interactions: The longer carbon chain in piperidinone might affect binding pocket compatibility in biological systems .
4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (BJ06413)
- Structural Difference : The benzamide moiety lacks halogen substituents (Cl, F), instead bearing a 4-methoxy group.
- Impact: Electronic Effects: Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing Cl/F substituents. This could diminish reactivity in charge-dependent interactions. Steric Effects: Methoxy’s bulkiness may hinder access to hydrophobic binding pockets.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structural Difference : Additional bromo and fluoro substituents on the benzamide, along with a trifluoropropoxy group.
- Electron-Withdrawing Effects: The trifluoropropoxy group’s strong electron-withdrawing nature may stabilize the molecule against nucleophilic attack. Bioactivity: Bromine’s larger atomic radius could improve steric complementarity with bulky binding sites .
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
- Structural Difference: A pesticide benzamide with methyl and isopropyloxy substituents instead of halogens and pyrrolidinone.
- Impact :
- Target Specificity : Mepronil’s alkyl groups likely favor interactions with fungal targets (e.g., succinate dehydrogenase), whereas halogenated analogs may target mammalian enzymes.
- Toxicity Profile : Halogenated derivatives often exhibit higher toxicity due to increased reactivity and persistence .
Biological Activity
2-Chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and influence binding interactions.
- Methoxy Group : This moiety may affect solubility and bioavailability.
- Pyrrolidinone Moiety : This component is often associated with enhanced biological activity.
The IUPAC name for this compound is this compound, and its molecular formula is C18H16ClFN2O3.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It may bind to receptors influencing signaling pathways related to inflammation or cancer.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Anti-inflammatory Properties
Compounds in the benzamide class are often investigated for their anti-inflammatory effects. The mechanism may involve downregulation of pro-inflammatory cytokines or inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Anticancer Potential
Benzamide derivatives have been explored for their anticancer properties. For example, modifications in the benzamide structure can lead to compounds that inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cell cycle progression. Preliminary data suggest that related compounds can significantly inhibit proliferation in various cancer cell lines .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-6-fluorobenzamide | Chloro and fluoro groups | Moderate anti-inflammatory effects |
| N-(4-methoxyphenyl)pyrrolidin-2-one | Pyrrolidine ring | Potential anticancer activity |
| 4-methoxyphenylboronic acid | Boronic acid group | Antiviral properties against HIV |
This table highlights how the unique combination of functional groups in this compound may provide enhanced biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of benzamides for their biological activities. For example, a study on N-(4-bromophenyl)-4-methoxybenzamide showed promising antiviral effects against EV71 with low cytotoxicity . Such findings underscore the importance of structural modifications in enhancing biological efficacy.
Moreover, research involving related compounds has demonstrated their ability to inhibit HBV replication by increasing intracellular levels of antiviral proteins like APOBEC3G . This suggests that similar mechanisms could be explored for this compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and what coupling reagents are optimal for amide bond formation?
Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. Key steps include:
- Use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions .
- Alternative routes may employ pivaloyl chloride or trichloroisocyanuric acid (TCICA) for activating carboxylic acid intermediates .
- Multi-step synthesis strategies, such as chlorination and trifluoromethyl group introduction, can be adapted from analogous benzamide syntheses .
Table 1: Common Coupling Reagents and Conditions
| Reagent | Temperature | Yield Range | Reference |
|---|---|---|---|
| DCC/HOBt | -50°C | 70-85% | |
| TCICA | RT | 65-75% |
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic substitution pattern and amide linkage.
- Fluorescence Spectroscopy : Used to study electronic properties and interactions with metal ions (e.g., Pb) under varying pH conditions .
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, with ≥98% purity as a benchmark for reliable biological assays .
Q. How should researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Prepare solutions in buffered systems (pH 2.7–10.1) using 0.1 M HCl/NaOH.
- Monitor fluorescence intensity changes to identify pH-dependent degradation or complexation with ions (e.g., Pb) .
- Key Finding : Fluorescence intensity peaks at neutral pH (7.0), suggesting optimal stability in physiological conditions .
Advanced Research Questions
Q. How to design a study investigating the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach based on long-term environmental chemistry frameworks:
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) and photodegradation pathways using LC-MS .
- Phase 2 (Field) : Track distribution in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Data Integration : Use computational models (QSAR) to predict ecological risks and transformation products .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Purity Validation : Confirm compound purity via HPLC and mass spectrometry, as impurities ≥2% can skew bioactivity results .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to clarify target specificity vs. off-target effects .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Methodological Answer:
- Conceptual Frameworks : Link reactivity to electronic effects (e.g., electron-withdrawing substituents like -CF) using frontier molecular orbital (FMO) theory .
- Computational Tools : Employ density functional theory (DFT) to predict reaction pathways (e.g., amide bond cleavage under acidic conditions) .
- Case Study : A DFT study of analogous benzamides revealed that methoxy groups enhance resonance stabilization in transition states .
Data Contradiction Analysis Example
Issue: Discrepancies in reported antimicrobial activity (IC values vary by 10-fold across studies).
Resolution Strategy:
Validate compound purity and storage conditions (e.g., light exposure degrades fluorinated groups) .
Re-test activity using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
